
2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxypropan-2-yl group attached to a benzoic acid core. It is a white crystalline solid that is less soluble in water but more soluble in organic solvents such as ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid typically involves multiple steps:
Starting Material: The process begins with p-fluoronitrobenzene.
Nitration: The nitration reaction is carried out under acidic conditions to obtain 2,3-difluoro-4-nitrobenzene.
Reduction: The nitro group is reduced to an amino group, resulting in 2,3-difluoro-4-aminobenzene.
Hydroxylation: The amino group is then hydroxylated to produce the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2,3-difluoro-4-(2-oxopropan-2-yl)benzoic acid.
Reduction: Formation of 2,3-difluoro-4-(2-hydroxypropan-2-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzoic acid: Similar structure but lacks the hydroxypropan-2-yl group.
2,6-Difluorobenzoic acid: Another difluorobenzoic acid derivative with different substitution patterns.
Hydroxyphenyl fluorescein: Contains a hydroxy group and a benzoic acid core but with different functional groups.
Uniqueness
2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxypropan-2-yl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications in research and industry.
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2,3-difluoro-4-(2-hydroxypropan-2-yl)benzoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-10(2,15)6-4-3-5(9(13)14)7(11)8(6)12/h3-4,15H,1-2H3,(H,13,14) |
InChI Key |
IBHQHDRYXHUBIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=C(C=C1)C(=O)O)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


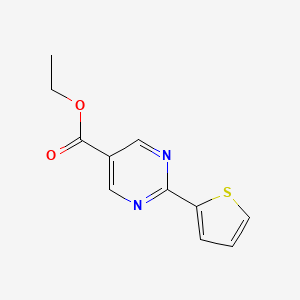
![{Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)
![7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B11763527.png)
![2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763532.png)

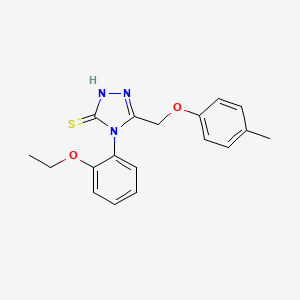
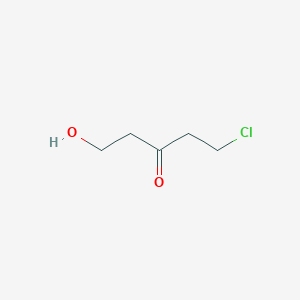
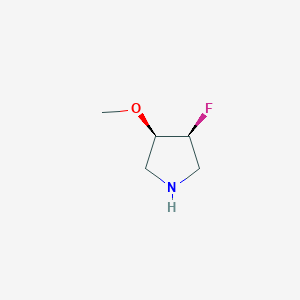
![tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11763571.png)

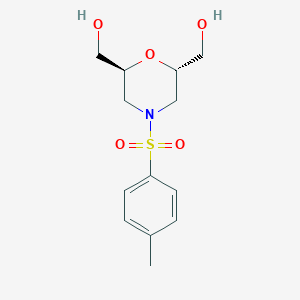

![3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11763595.png)

